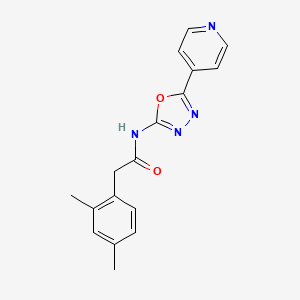
2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C17H18N4O
- Molecular Weight : 298.35 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its components.
Structural Features
The compound features:
- A 2,4-dimethylphenyl group that may influence its lipophilicity and biological interactions.
- A pyridinyl moiety which is often associated with various pharmacological activities.
- An oxadiazole ring , known for its role in bioactive compounds.
Antimicrobial Properties
Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the pyridine ring enhances this activity due to its ability to interact with bacterial membranes and enzymes.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. For example, a related compound demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
The biological mechanisms through which this compound exerts its effects may include:
- Inhibition of DNA Synthesis : Similar compounds have shown to interfere with DNA replication processes.
- Modulation of Enzyme Activity : The oxadiazole moiety may inhibit key enzymes involved in cellular metabolism and proliferation.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of a series of oxadiazole derivatives. The results indicated that compounds with a pyridine substituent exhibited enhanced activity against Gram-positive bacteria compared to their counterparts without this group.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound A | MIC = 32 µg/mL | MIC = 16 µg/mL |
| Compound B | MIC = 64 µg/mL | MIC = 8 µg/mL |
| Target Compound | MIC = 16 µg/mL | MIC = 4 µg/mL |
Study 2: Anticancer Potential
Research published in the International Journal of Cancer highlighted the anticancer effects of oxadiazole derivatives on various human cancer cell lines. The study found that treatment with these compounds resulted in significant reductions in cell viability, particularly at concentrations above 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
| A549 | 20.0 |
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11-3-4-14(12(2)9-11)10-15(22)19-17-21-20-16(23-17)13-5-7-18-8-6-13/h3-9H,10H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRYOMQEJHMYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














